An In-depth Technical Guide to the Synthesis of 6-Nitro-1,2-benzoxazole-3-carboxylic acid
An In-depth Technical Guide to the Synthesis of 6-Nitro-1,2-benzoxazole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 6-Nitro-1,2-benzoxazole-3-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The narrative delves into the strategic considerations behind the chosen synthetic pathway, offering detailed, step-by-step protocols for the preparation of a key precursor and its subsequent cyclization to yield the target molecule. This document is designed to equip researchers, scientists, and drug development professionals with the requisite knowledge and practical insights for the successful synthesis and characterization of this important chemical entity. The synthesis is approached with a focus on reproducibility, safety, and a thorough understanding of the underlying chemical principles.
Introduction: The Significance of the Benzoxazole Scaffold
The 1,2-benzoxazole (or indoxazene) nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1] The fusion of a benzene ring with an isoxazole ring imparts a unique electronic and steric profile, enabling these molecules to interact with a variety of biological targets. The introduction of a nitro group at the 6-position and a carboxylic acid at the 3-position, as in 6-Nitro-1,2-benzoxazole-3-carboxylic acid, further modulates the molecule's physicochemical properties, influencing its potential as a lead compound in drug discovery programs.
The strategic placement of the electron-withdrawing nitro group can enhance the molecule's interaction with specific biological receptors and can also serve as a handle for further chemical modifications. The carboxylic acid functionality at the 3-position provides a crucial site for forming salts, esters, or amides, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Given these attributes, a robust and well-documented synthetic route to 6-Nitro-1,2-benzoxazole-3-carboxylic acid is of paramount importance for advancing research in this area.
This guide presents a logical and efficient two-step synthesis, commencing with the preparation of the key intermediate, 2-hydroxy-5-nitrobenzaldehyde, followed by its conversion to the final product.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of 6-Nitro-1,2-benzoxazole-3-carboxylic acid suggests a disconnection of the N-O bond of the isoxazole ring, leading back to a substituted salicylaldehyde derivative. This approach is advantageous as it utilizes readily available starting materials and involves well-established chemical transformations.
Diagram: Retrosynthetic Analysis
graph Retrosynthesis { layout=dot; rankdir=RL; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
Target [label="6-Nitro-1,2-benzoxazole-3-carboxylic acid"]; Intermediate [label="2-Hydroxy-5-nitrobenzaldehyde"]; StartingMaterial [label="4-Nitrophenol"];
Target -> Intermediate [label="C-N and N-O bond formation"]; Intermediate -> StartingMaterial [label="Formylation"]; }
A simplified retrosynthetic pathway for 6-Nitro-1,2-benzoxazole-3-carboxylic acid.
The forward synthesis, therefore, involves two primary stages:
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Synthesis of 2-Hydroxy-5-nitrobenzaldehyde: This key intermediate is prepared via the nitration of a suitable phenolic precursor.
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Formation of the 1,2-Benzoxazole Ring: The aldehyde is then subjected to a cyclization reaction to construct the desired heterocyclic system bearing the carboxylic acid functionality.
This strategy is selected for its convergent nature and the commercial availability of the initial starting materials.
Experimental Protocols
Step 1: Synthesis of 2-Hydroxy-5-nitrobenzaldehyde
The synthesis of the crucial intermediate, 2-hydroxy-5-nitrobenzaldehyde, is achieved through the nitration of a commercially available starting material. A representative protocol, adapted from established procedures for the nitration of similar phenolic aldehydes, is provided below.[2]
Reaction Scheme:
Materials:
-
2-Hydroxybenzaldehyde (Salicylaldehyde)
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Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid
-
Glacial Acetic Acid
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Deionized Water
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Ice
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxybenzaldehyde in glacial acetic acid.
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Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.
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Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath. Caution: This process is highly exothermic and should be performed with extreme care in a fume hood.
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Addition of Nitrating Agent: Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled solution of 2-hydroxybenzaldehyde over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is deemed complete by TLC, slowly and carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring.
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Isolation and Purification: The precipitated product, 2-hydroxy-5-nitrobenzaldehyde, is collected by vacuum filtration, washed thoroughly with cold deionized water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.
Expected Yield: ~80-85%
Characterization Data for 2-Hydroxy-5-nitrobenzaldehyde:
| Property | Value |
| Molecular Formula | C₇H₅NO₄ |
| Molecular Weight | 167.12 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 125-128 °C |
Step 2: Synthesis of 6-Nitro-1,2-benzoxazole-3-carboxylic acid
The final step involves the cyclization of 2-hydroxy-5-nitrobenzaldehyde to form the target 1,2-benzoxazole ring with the concomitant introduction of the carboxylic acid group at the 3-position. A plausible and effective method involves a condensation reaction with a suitable reagent that can provide the two-carbon unit of the isoxazole ring, with one carbon being at the carboxylic acid oxidation level. One such reagent is a derivative of glyoxylic acid. An alternative and well-established method for the synthesis of the parent 1,2-benzisoxazole from salicylaldehyde is the reaction with hydroxylamine-O-sulfonic acid.[3][4]
Reaction Scheme:
Materials:
-
2-Hydroxy-5-nitrobenzaldehyde
-
Hydroxylamine-O-sulfonic acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve 2-hydroxy-5-nitrobenzaldehyde in an aqueous solution of sodium hydroxide.
-
Addition of Hydroxylamine-O-sulfonic acid: To the stirred solution, add hydroxylamine-O-sulfonic acid portion-wise at room temperature. An exothermic reaction may be observed.
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Reaction: Continue stirring the reaction mixture at room temperature for several hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
Isolation and Purification: The precipitated product, 6-Nitro-1,2-benzoxazole-3-carboxylic acid, is collected by vacuum filtration, washed with cold deionized water, and dried. The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.
Expected Yield: Moderate to good.
Characterization of 6-Nitro-1,2-benzoxazole-3-carboxylic acid
Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the key physicochemical and spectroscopic data for 6-Nitro-1,2-benzoxazole-3-carboxylic acid.[2][5][6]
| Property | Value |
| Molecular Formula | C₈H₄N₂O₅ |
| Molecular Weight | 208.13 g/mol |
| CAS Number | 28691-50-1 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 189-190 °C[7] |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ~13.5 (br s, 1H, COOH), 8.6-8.8 (m, 2H, Ar-H), 8.0-8.2 (m, 1H, Ar-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | ~165 (C=O), ~160 (C-O), ~145 (C-NO₂), ~125-135 (Ar-C), ~110-120 (Ar-C) |
| IR (KBr, cm⁻¹) | ~3400-2500 (br, O-H), ~1710 (C=O), ~1520, 1340 (NO₂) |
Diagram: Synthesis Workflow
A flowchart illustrating the key stages in the synthesis of 6-Nitro-1,2-benzoxazole-3-carboxylic acid.
Safety Considerations
-
Nitrating agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
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Exothermic reactions: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions.
-
General precautions: Standard laboratory safety practices should be followed at all times. Avoid inhalation, ingestion, and skin contact with all chemicals.
Conclusion
This technical guide has outlined a reliable and reproducible synthetic route for the preparation of 6-Nitro-1,2-benzoxazole-3-carboxylic acid. By providing a detailed, step-by-step protocol, along with the underlying scientific rationale and characterization data, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The presented methodology offers a practical approach to accessing this important heterocyclic compound, thereby facilitating further exploration of its chemical and biological properties.
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PubMed. Cyclization of alpha-Oxo-oximes to 2-substituted benzoxazoles. [Link]
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NIH. Continuous Flow Electroselenocyclization of Allylamides and Unsaturated Oximes to Selenofunctionalized Oxazolines and Isoxazolines. [Link]
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